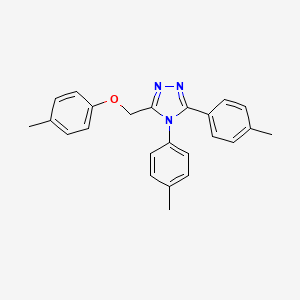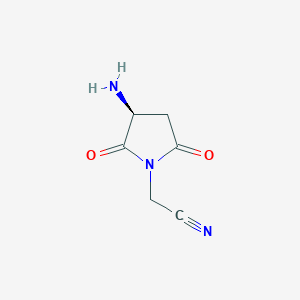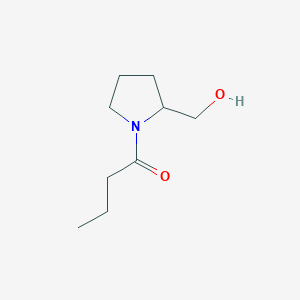![molecular formula C13H11FO2 B12888361 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one CAS No. 500367-34-0](/img/structure/B12888361.png)
1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone can be achieved through several methods. One common approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask to yield multi-substituted furans . The reaction typically involves 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, mediated by BF3·Et2O under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and fluorobenzyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Furan-3-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Fluorobenzyl derivatives:
Uniqueness: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone stands out due to the combination of the furan ring and fluorobenzyl group, which imparts unique chemical and biological properties. This dual functionality enhances its versatility in various research and industrial applications .
Propiedades
Número CAS |
500367-34-0 |
|---|---|
Fórmula molecular |
C13H11FO2 |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
1-[5-[(4-fluorophenyl)methyl]furan-3-yl]ethanone |
InChI |
InChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3 |
Clave InChI |
YEPDTTNTQIPXGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
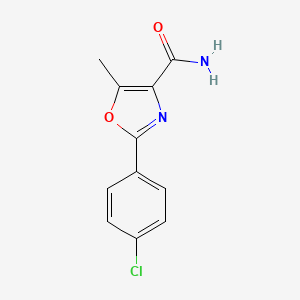
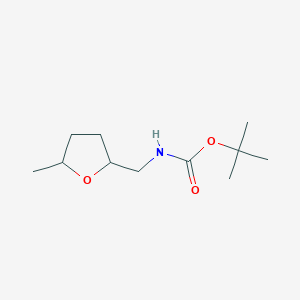
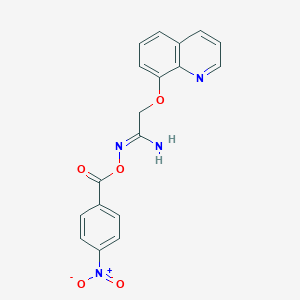
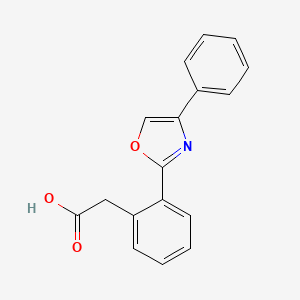
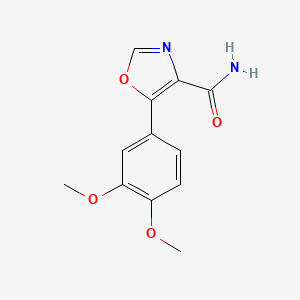
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

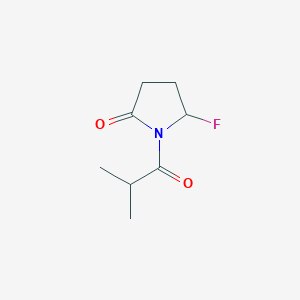

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
